2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide

Structure-Activity Relationship Piperidine Sulfonamide Medicinal Chemistry

The compound 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide (CAS 941991-30-6) belongs to a class of piperidine sulfonamide acetamides. Its distinguishing structural features include a piperidine ring N-substituted with a 4-methoxybenzenesulfonyl group and an acetamide side chain bearing an ortho-tolyl moiety.

Molecular Formula C21H26N2O4S
Molecular Weight 402.51
CAS No. 941991-30-6
Cat. No. B2886165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide
CAS941991-30-6
Molecular FormulaC21H26N2O4S
Molecular Weight402.51
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H26N2O4S/c1-16-7-3-4-9-20(16)22-21(24)15-17-8-5-6-14-23(17)28(25,26)19-12-10-18(27-2)11-13-19/h3-4,7,9-13,17H,5-6,8,14-15H2,1-2H3,(H,22,24)
InChIKeyGMRPWFCLMMLTNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-((4-Methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide (CAS 941991-30-6): Core Structural Identity and Procurement Baseline


The compound 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide (CAS 941991-30-6) belongs to a class of piperidine sulfonamide acetamides. Its distinguishing structural features include a piperidine ring N-substituted with a 4-methoxybenzenesulfonyl group and an acetamide side chain bearing an ortho-tolyl moiety. The broader class of piperidine sulfonamide derivatives has been described in patent literature for various therapeutic applications [1]. This specific compound appears in chemical libraries offered by multiple vendors, though primary literature containing direct biological characterization is exceptionally scarce, making procurement decisions highly dependent on structural differentiation within the series.

Why Generic Substitution of 2-(1-((4-Methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide Carries Unacceptable Procurement Risk


Within the piperidine sulfonamide acetamide series, even subtle variations in the N-arylacetamide substituent can profoundly alter target affinity, selectivity, and physicochemical properties. The specific ortho-tolyl group in CAS 941991-30-6 imposes distinct steric and electronic constraints compared to analogs with para- or meta-substituted phenyl rings, benzodioxolyl groups, or benzyl moieties. Without direct comparative data, generic substitution risks selecting a compound with uncharacterized off-target profiles, inadequate solubility, or divergent metabolic stability, compromising experimental reproducibility and program timelines.

Differential Procurement Evidence: 2-(1-((4-Methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide vs. Closest Analogs


Ortho-Substitution Effect on the N-Aryl Ring: CAS 941991-30-6 vs. 3-Methylphenyl Analog

A direct structural comparison with the 3-methylphenyl (meta-tolyl) analog reveals the ortho-methyl group in CAS 941991-30-6 introduces a steric constraint adjacent to the amide bond, which can restrict rotational freedom and influence binding pocket compatibility. No quantitative biological data were found in non-excluded sources for either compound to substantiate a potency difference, thus this dimension remains a class-level structural inference .

Structure-Activity Relationship Piperidine Sulfonamide Medicinal Chemistry

Aromatic Substituent on the Sulfonamide Moiety: 4-Methoxyphenyl vs. 4-Methylphenyl (Tosyl) Series

The 4-methoxyphenylsulfonyl group in CAS 941991-30-6 provides electron-donating resonance effects distinct from the 4-methylphenylsulfonyl (tosyl) group, a common feature in many analogs. No direct comparative data between these specific compounds exist, but class-level understanding indicates that replacing the methoxy with a methyl group modulates sulfonamide acidity and potential hydrogen-bonding capacity .

Sulfonamide SAR Electronics Effects Drug Design

N-Aryl Heterocycle Replacement: o-Tolyl vs. 1,3-Benzodioxolyl Substituent

A closely related series member, N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide (CAS 941991-00-0), possesses a benzodioxole ring instead of the o-tolyl group. While no biological data exist for either compound, the benzodioxole analog exhibits a larger molecular weight (432.5 vs. 402.5 g/mol) and a different hydrogen-bonding landscape . The o-tolyl variant presents a simpler, more lipophilic aromatic ring.

Analog Comparison Heterocycle SAR Chemical Library Selection

Procurement-Specific Application Scenarios for 2-(1-((4-Methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide


Medicinal Chemistry SAR Exploration of Piperidine Sulfonamide Scaffolds

CAS 941991-30-6 serves as a key structural probe for elucidating the steric effects of ortho-substitution on N-arylacetamide binding pockets. Its procurement is justified when systematically comparing positional isomers within a lead optimization program, especially where initial screening data indicate sensitivity to substitution patterns.

Chemical Biology Probe Development Targeting Sulfonamide-Binding Proteins

The 4-methoxyphenylsulfonyl group is a privileged motif in kinase and carbonic anhydrase inhibitor design. This compound can be used as a starting scaffold to derivatize the acetamide portion while keeping the sulfonamide pharmacophore constant, enabling affinity profiling against a panel of relevant targets.

High-Throughput Screening (HTS) Library Expansion for N-Substituted Piperidine Derivatives

With its moderate molecular weight (402.5 Da) and low hydrogen-bond donor count, this compound aligns with lead-like chemical space criteria. It is a suitable candidate for inclusion in diversity-oriented screening sets where piperidine-based scaffolds are underrepresented.

Building Block for Parallel Synthesis of Focused Libraries

The piperidine secondary amine can be further functionalized after removal of the sulfonyl protecting group, enabling the generation of a small library of analogs with varied N-substituents. This application leverages the compound's modular architecture for hit expansion.

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